molecular formula C15H15ClN4O2S2 B2535271 N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide CAS No. 893332-92-8

N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide

Cat. No.: B2535271
CAS No.: 893332-92-8
M. Wt: 382.88
InChI Key: OYZLWPCCMFZWCL-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 2 with a cyclopropanecarboxamide group and at position 5 with a sulfanyl-linked carbamoylmethyl moiety.

Properties

IUPAC Name

N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S2/c16-11-4-2-1-3-10(11)7-17-12(21)8-23-15-20-19-14(24-15)18-13(22)9-5-6-9/h1-4,9H,5-8H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZLWPCCMFZWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

  • DMF outperforms THF in acylation due to better solubility of intermediates.
  • Alkylation at 60–70°C minimizes disulfide byproduct formation.

Coupling Agent Efficiency

  • EDCI/HOBt achieves >85% conversion vs. 65% with DCC.

Biological Activity Correlation

While beyond preparation scope, preliminary data suggest:

  • Insecticidal activity : LC50 = 12.3 μg/mL against Aphis gossypii.
  • Antifungal activity : MIC = 8.2 μg/mL against Candida albicans.

Chemical Reactions Analysis

Types of Reactions

N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as an anticancer agent . Research has indicated that derivatives of thiadiazole compounds often demonstrate cytotoxic effects against a range of cancer cell lines. For instance, studies have shown that similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the chlorophenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against cancer cells .

Antimicrobial Activity

Compounds containing thiadiazole and sulfonamide moieties are known for their antimicrobial properties. The presence of the sulfanyl group in this compound suggests potential activity against various bacterial strains. Preliminary studies indicate that similar thiadiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for further exploration in antibiotic development .

Anti-inflammatory Properties

N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide may also exhibit anti-inflammatory effects. In silico docking studies have suggested that such compounds can inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase, which is crucial for leukotriene synthesis . This mechanism positions the compound as a potential therapeutic agent for inflammatory diseases.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes the formation of the thiadiazole ring followed by the introduction of the cyclopropane and chlorophenyl groups. Understanding the structure-activity relationship (SAR) is critical for optimizing its pharmacological properties. Variations in substituents can significantly affect biological activity, making SAR studies essential for developing more potent derivatives .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the efficacy of similar compounds:

  • Anticancer Activity : In a study involving N-aryl-1,3,4-oxadiazol-2-amines, compounds with structural similarities to this compound exhibited significant growth inhibition in various cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions exceeding 85% .
  • Antimicrobial Testing : Compounds with thiadiazole frameworks have been tested against clinical isolates of bacteria and fungi, showing promising results in inhibiting microbial growth .

Mechanism of Action

The mechanism of action of N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.

    Pathways Involved: It can inhibit key signaling pathways that regulate cell growth and survival, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Molecular Weight Reference
Target Compound 1,3,4-Thiadiazole Cyclopropanecarboxamide; 2-chlorophenylmethyl-carbamoylmethyl-sulfanyl ~468 (estimated) N/A
N-[5-({[(2,3-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide 1,3,4-Thiadiazole Cyclopentanecarboxamide; 2,3-dimethylphenyl-carbamoylmethyl-sulfanyl; thiophene 472.7
(2R)-N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(cinnamoylamino)propanamide 1,3,4-Thiadiazole Cinnamoylamino-propanamide; 4-chlorophenyl 426.9
N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide derivatives Cyclopropanecarboxamide Pyridin-2-ylsulfonyl Varies

Key Observations :

  • Aromatic Substitution : The 2-chlorophenyl group enhances lipophilicity relative to the 4-chlorophenyl in or 2,3-dimethylphenyl in , which may alter pharmacokinetic properties.
  • Sulfanyl Linkage : The sulfanyl group in the target compound and facilitates thiol-mediated interactions, unlike the sulfonyl group in , which is more electronegative and may impact binding kinetics.

Key Observations :

  • Thiadiazole derivatives with sulfanyl linkages (e.g., ) often exhibit antimicrobial properties, suggesting the target compound may share this activity .

Key Observations :

  • The target compound’s synthesis may resemble biphenyl-thiazole hybrids (e.g., ), requiring precise coupling of the cyclopropanecarboxamide group.
  • Reflux conditions with aryl isocyanates (as in ) are critical for introducing the carbamoyl-sulfanyl moiety.

Biological Activity

N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide is a complex organic compound that exhibits significant biological activities, particularly in the realm of anticancer research. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C22H23ClN4O4S2
  • Molecular Weight : 507.0254 g/mol
  • CAS Number : 896033-34-4
  • SMILES Notation : CCOc1cc(ccc1OCC)C(=O)Nc1nnc(s1)SCC(=O)NCc1ccccc1Cl

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from thiadiazole derivatives. The incorporation of the chlorophenyl group and cyclopropanecarboxamide moiety enhances its biological activity. The presence of sulfur in the thiadiazole ring is crucial for its interaction with biological targets.

Anticancer Effects

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Key findings include:

  • Cell Proliferation Inhibition : The compound demonstrated significant anti-proliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). IC50 values were reported as low as 0.28 μg/mL for MCF-7 cells, indicating potent activity against these malignancies .
  • Mechanism of Action : Molecular docking studies suggest that this compound may inhibit STAT3 transcriptional activity and CDK9 kinase activity by interfering with their binding sites. This mechanism is critical for halting cancer cell proliferation .

Cytotoxicity and Selectivity

The cytotoxic effects of the compound were evaluated using the MTT assay across multiple cancer types:

Cell LineIC50 Value (μg/mL)Notes
MCF-70.28Strong antiproliferative effect
HCT-1160.52Significant growth inhibition
A549 (lung)3.62Notable cytotoxicity
HepG2 (liver)84.9Lower activity compared to MCF-7

The compound showed lower toxicity to normal cells, indicating a degree of selectivity that is desirable in anticancer drug development .

Study on Thiadiazole Derivatives

A comprehensive review on 1,3,4-thiadiazole derivatives indicated that compounds with similar structures to this compound exhibited promising anticancer activities due to their ability to induce apoptosis and inhibit tumor growth through various pathways .

In Vivo Studies

While in vitro results are promising, further investigation into in vivo efficacy is necessary. Preliminary studies indicate that compounds in this class can effectively reduce tumor size in animal models when administered at specific dosages .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

  • Methodology :

  • Use a multi-step synthesis starting with POCl3-mediated cyclization of precursor thiosemicarbazides under reflux conditions (90–100°C, 3–5 hours). Adjust pH to 8–9 with ammonia to precipitate intermediates, followed by recrystallization in DMSO/water (2:1) .

  • Incorporate nucleophilic substitution at the thiadiazole sulfur using carbamoylmethylthiol derivatives. Monitor reaction progress via TLC and optimize stoichiometry (1:1.2 molar ratio for thiol:thiadiazole) to improve yields .

    • Key Data :
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationPOCl3, 90°C, 3h65–7095%
SubstitutionK2CO3, DMF, 24h80–8598%

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • X-ray crystallography : Use SHELXL for refinement (R factor < 0.05) to resolve bond lengths and angles. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) .
  • NMR : Assign peaks using 1H/13C DEPT-Q and HSQC (e.g., cyclopropane protons at δ 1.2–1.5 ppm; thiadiazole C5 at δ 165 ppm) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond length anomalies) be resolved during structural refinement?

  • Methodology :

  • Apply twin refinement in SHELXL for overlapping diffraction patterns. Use the HKLF5 format for twinned data and validate with Rmerge < 5% .
  • Cross-validate with DFT calculations (B3LYP/6-31G*) to compare experimental vs. theoretical bond lengths (e.g., S–C bonds: 1.75 Å experimental vs. 1.73 Å calculated) .

Q. What strategies are effective for analyzing substituent effects on biological activity?

  • Methodology :

  • Synthesize derivatives with halogen (Cl, F) or methyl substitutions at the 2-chlorophenyl group. Test in vitro against bacterial/fungal strains (MIC assays) or cancer cell lines (IC50 via MTT).

  • Use QSAR models (e.g., CoMFA) to correlate logP and Hammett σ constants with activity trends. Prioritize derivatives with Cl-substituted aryl groups for enhanced membrane permeability .

    • Example SAR Table :
Substituent (R)logPMIC (μg/mL)IC50 (μM)
2-Cl3.21.58.7
4-F2.83.012.4
2-Me3.56.218.9

Q. How can computational methods predict binding modes to therapeutic targets?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) against bacterial dihydrofolate reductase (PDB: 1DHF). Set grid parameters to cover the active site (20 ų), and validate poses with MD simulations (50 ns, AMBER).
  • Identify critical interactions: Thiadiazole sulfur with Met20 (2.9 Å) and cyclopropane carbonyl with Asp27 (H-bond) .

Q. How can discrepancies in biological assay results be addressed (e.g., variable IC50 values)?

  • Methodology :

  • Verify compound purity (>98% via HPLC) and solubility (DMSO stock stability over 72h).

  • Standardize assay protocols: Use matched cell lines (e.g., HepG2 vs. MCF-7), incubation times (48h), and positive controls (doxorubicin) .

    • Troubleshooting Table :
IssueSolution
Low solubilityAdd 0.1% Tween-80 to media
High backgroundPre-incubate cells with serum-free medium

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